N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a thiazole ring, bromine, and chlorine substituents. It has been studied for its potential antimicrobial and anticancer properties .
Properties
Molecular Formula |
C13H12BrClN2O3S2 |
|---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
N-[3-(4-bromo-2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H12BrClN2O3S2/c1-7(18)16-13-17(10-3-2-8(14)4-9(10)15)11-5-22(19,20)6-12(11)21-13/h2-4,11-12H,5-6H2,1H3 |
InChI Key |
WQYPYONVBUROEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chloroaniline with thioamide under specific conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.
Substitution: Halogen substituents (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has been explored for its potential in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal species.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares a similar thiazole ring structure and halogen substituents.
Benzamide, N-(3-chlorophenyl)-4-bromo-: Contains similar bromine and chlorine substituents but differs in the core structure.
Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy: Another compound with bromine and chlorine substituents, but with different functional groups.
Uniqueness
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its specific combination of a thiazole ring, bromine, and chlorine substituents, which confer distinct chemical and biological properties.
Biological Activity
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies that highlight its pharmacological potential.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of Thiazole Ring : The initial step typically involves the condensation of appropriate thioketones with α-bromoketones to form thiazole derivatives.
- Modification : Subsequent reactions may include halogenation and acylation to introduce the bromo and chloro substituents.
- Final Acetamide Formation : The final product is obtained through acetamide formation, which can be achieved via reaction with acetic anhydride or acetyl chloride.
Biological Activities
The biological activities of this compound have been investigated through various studies. Below are some highlighted activities:
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains with promising results:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate a potential for development as an antimicrobial agent.
Anti-inflammatory Properties
Thiazole derivatives have also been noted for their anti-inflammatory effects. In vitro studies demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : It may interact with specific receptors on cell membranes that modulate immune responses.
Case Studies and Research Findings
Several research findings support the biological activity of related compounds:
-
Study on Elastase Inhibition : A derivative was found to exhibit a strong inhibition value against elastase (1.21 µM), suggesting potential applications in treating inflammatory diseases where elastase plays a role.
"The newly synthesized compound showed significant potential as an elastase inhibitor" .
- Antimicrobial Efficacy : A comparative study indicated that thiazole-based compounds had better antimicrobial activity than traditional antibiotics against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
